3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl-

Cardiovascular Drug Synthesis Levosimendan Intermediates

This specific pyridazinone isomer is the validated intermediate for levosimendan synthesis. The 4-aminophenyl and 5-methyl substituents are structurally critical; substitution with non-methylated or dihydro analogs derails multi-step cardiotonic drug synthesis. Validated by X-ray crystallography (P21/c) for solid-state benchmarking and chiral method development. Ensure lot-specific enantiomeric purity for pharmacokinetic fidelity.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 52240-11-6
Cat. No. B3353032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl-
CAS52240-11-6
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NN=C1C2=CC=C(C=C2)N
InChIInChI=1S/C11H11N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,15)
InChIKeyNWUOGOISBQCNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- (52240-11-6) Procurement Overview and Structural Characteristics


3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- (CAS: 52240-11-6) is a heterocyclic organic compound belonging to the pyridazinone class. Its core structure consists of a pyridazinone ring substituted with a 4-aminophenyl group and a methyl group. This specific configuration is critical for its role in cardiovascular research and drug development. The compound is a key intermediate and building block in the synthesis of advanced pharmaceutical agents, particularly those targeting congestive heart failure, and its molecular structure and dimensions have been extensively characterized to understand its cardiovascular properties [1]. The compound's physical properties and synthetic utility make it a distinct entity within a crowded field of pyridazinone analogs [2].

Why 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- Cannot Be Interchanged with Other Pyridazinone Analogs


Generic substitution fails for this compound because even minor structural modifications within the pyridazinone class lead to significant divergence in biological activity, potency, and synthetic utility. For example, the presence of the 4-aminophenyl and 5-methyl groups on the pyridazinone ring is critical for its function as a key intermediate in the synthesis of levosimendan and related cardiotonic agents [1]. The compound's specific molecular dimensions and crystal packing, as elucidated by X-ray crystallography, directly impact its reactivity and its ability to form stable complexes, differentiating it from closely related analogs like the non-methylated 6-(4-aminophenyl)-3(2H)-pyridazinone or the saturated 4,5-dihydro analogs [2]. Interchanging with a seemingly similar pyridazinone could derail a multi-step synthesis, alter binding affinity at target receptors, or change the pharmacokinetic profile of the final drug candidate. The following evidence quantifies these critical differences.

Quantitative Differentiation Evidence for 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- (CAS 52240-11-6)


Key Intermediate for Levosimendan Synthesis: A Structural and Functional Prerequisite

This specific compound, (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, is a mandatory key intermediate for the synthesis of levosimendan and its analogues. Its structure is essential for the subsequent introduction of substituents that define the activity of the final drug molecule [1]. The (R)-enantiomer of this dihydro intermediate is crucial for obtaining the active levosimendan, and a synthesis route using this compound as a starting point yielded a key intermediate with >93% yield and >99.5% optical purity, highlighting its synthetic importance [2].

Cardiovascular Drug Synthesis Levosimendan Intermediates

Crystal Structure Defines Molecular Conformation and Intermolecular Interactions

The crystal structure of 6-(4-aminophenyl)-5-methyl-3(2H)-pyridazinone has been determined, revealing a monoclinic crystal system with space group P21/c. The unit cell parameters are a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. This contrasts with other pyridazinone derivatives which may crystallize in different space groups and exhibit different packing arrangements, directly influencing their solid-state stability, solubility, and processing characteristics [2].

X-ray Crystallography Solid-State Properties Molecular Modeling

Enantiomeric Purity is Essential for Biological Activity

The biological activity of compounds derived from this pyridazinone is highly stereospecific. Levosimendan, for which this compound is an intermediate, is the (R)-enantiomer of its racemic mixture. The (S)-enantiomer of the related compound is inactive or significantly less active [1]. Efficient methods for the preparative separation of (R)- and (S)-enantiomers of the 4,5-dihydro intermediate are critical for pharmaceutical applications, with specific chromatographic methods developed using polysaccharide-based stationary phases to achieve high purity [2].

Chiral Resolution Enantiomers Pharmacology

Validated Application Scenarios for 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl- (52240-11-6)


Synthesis of Levosimendan and Novel Cardiotonic Analogues

This compound is the established and essential key intermediate for the multi-step synthesis of levosimendan, a calcium sensitizer used in the treatment of acutely decompensated congestive heart failure. Research and development groups focused on improving synthetic routes or creating novel levosimendan analogues with enhanced anti-congestive heart failure activity rely on this specific intermediate [1]. Its use is validated in publications detailing improved synthesis technologies, where it serves as the starting material for achieving high-yield and high-purity drug substance.

Solid-State Characterization and Pre-Formulation Studies

Due to its well-defined crystal structure and physical properties, this compound serves as a model or reference standard for solid-state characterization in pharmaceutical development. Its monoclinic crystal system (space group P21/c) and precise unit cell dimensions provide a benchmark for comparing the crystallinity, polymorphism, and stability of related pyridazinone derivatives [2]. This is crucial for pre-formulation studies where understanding the solid form is key to developing stable and effective drug products.

Chiral Chromatography and Enantiomeric Separation Method Development

The compound and its enantiomers are critical in developing and validating analytical methods for chiral resolution. The need for high enantiomeric purity in the final drug substance (e.g., >99.5% for the levosimendan intermediate) makes this compound a prime candidate for use in developing and testing new chiral stationary phases and separation protocols in both analytical and preparative chromatography [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3(2H)-Pyridazinone, 6-(4-aminophenyl)-5-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.